

# Zavacorilant: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Zavacorilant**, also known as CORT125329, is a non-steroidal, selective antagonist of the glucocorticoid receptor (GR). It is under investigation for its potential therapeutic applications in a variety of conditions, including neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), Huntington's disease, and Alzheimer's disease, as well as for managing antipsychotic-induced weight gain.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies associated with **Zavacorilant**.

### **Chemical Structure and Identification**

**Zavacorilant** is a complex heterocyclic molecule. Its systematic IUPAC name is [(4aR,8aS)-1-(4-fluorophenyl)-6-(2-propan-2-yltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-(1,3-thiazol-4-yl)methanone.[4]

Table 1: Chemical Identification of **Zavacorilant** 



| Identifier        | Value                                                                                                                                                   |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | [(4aR,8aS)-1-(4-fluorophenyl)-6-(2-propan-2-yltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-(1,3-thiazol-4-yl)methanone |  |
| Molecular Formula | C25H26FN7O3S2                                                                                                                                           |  |
| CAS Number        | 1781245-13-3                                                                                                                                            |  |
| Synonyms          | CORT125329, UNII-74XPH8W9F6                                                                                                                             |  |
| InChlKey          | DUHWKWNCLIALLV-BVZFJXPGSA-N                                                                                                                             |  |

# **Physicochemical Properties**

Detailed experimental data on the physicochemical properties of **Zavacorilant**, such as melting point, boiling point, and pKa, are not extensively available in the public domain. However, some computed properties are accessible.

Table 2: Physicochemical Properties of Zavacorilant

| Property                       | Value                                                                                                                 | Source  |
|--------------------------------|-----------------------------------------------------------------------------------------------------------------------|---------|
| Molecular Weight               | 555.7 g/mol                                                                                                           | PubChem |
| Exact Mass                     | 555.15225823 Da                                                                                                       | PubChem |
| Topological Polar Surface Area | 152 Ų                                                                                                                 | PubChem |
| Solubility                     | Data not publicly available.  General solubility in organic solvents would be expected for a molecule of this nature. | -       |
| Melting Point                  | Data not publicly available.                                                                                          | -       |
| Boiling Point                  | Data not publicly available.                                                                                          | -       |
| рКа                            | Data not publicly available.                                                                                          | -       |



### **Pharmacological Properties**

Mechanism of Action: **Zavacorilant** functions as a selective modulator of the glucocorticoid receptor (GR), acting as an antagonist. Glucocorticoids, such as cortisol, are steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress responses. Their actions are mediated by the intracellular GR. Upon binding to its ligand, the GR translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes. In certain pathological conditions, excessive glucocorticoid signaling can be detrimental. As a GR antagonist, **Zavacorilant** competitively binds to the GR, preventing the binding of endogenous glucocorticoids like cortisol. This blockade inhibits the conformational changes in the receptor that are necessary for its activation and subsequent downstream signaling, thereby mitigating the effects of excess cortisol.

# Signaling Pathways Glucocorticoid Receptor (GR) Antagonism by Zavacorilant

The primary mechanism of **Zavacorilant** involves the direct antagonism of the glucocorticoid receptor signaling pathway. In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a glucocorticoid agonist (like cortisol), the chaperones dissociate, and the activated GR-ligand complex translocates to the nucleus. Inside the nucleus, it binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. **Zavacorilant**, as an antagonist, binds to the GR but does not induce the necessary conformational changes for the dissociation of the chaperone complex and subsequent nuclear translocation and DNA binding. This effectively blocks the signaling cascade.





Click to download full resolution via product page

**Caption:** Glucocorticoid Receptor (GR) antagonism by **Zavacorilant**.

# Modulation of the Insulin/PI3K/AKT Signaling Pathway

Glucocorticoid signaling is known to have an antagonistic relationship with the insulin/PI3K/AKT pathway, which is crucial for glucose metabolism and cell survival. Elevated glucocorticoid levels can impair insulin signaling, leading to insulin resistance. By blocking the GR, **Zavacorilant** may indirectly restore normal function to the insulin/PI3K/AKT pathway in states of glucocorticoid excess.





Click to download full resolution via product page

Caption: Zavacorilant's potential modulation of the Insulin/PI3K/AKT pathway.

## **Experimental Protocols**

Detailed synthesis and in-vitro experimental protocols for **Zavacorilant** are proprietary and not publicly available. However, based on publicly available clinical trial information and general pharmacological methods, the following outlines the types of experimental procedures used in the evaluation of **Zavacorilant**.

### **General Synthesis Workflow**

The synthesis of complex heterocyclic molecules like **Zavacorilant** typically involves a multistep process. While the exact route is not disclosed, a general workflow can be inferred.





Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and purification of Zavacorilant.

# Glucocorticoid Receptor Binding Assay (General Protocol)

To determine the affinity of **Zavacorilant** for the GR, a competitive binding assay is a standard method.

- Reagents and Materials:
  - Recombinant human glucocorticoid receptor (GR).
  - A fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).
  - Zavacorilant at various concentrations.



- Assay buffer.
- Microplates suitable for fluorescence polarization.

#### Procedure:

- A fixed concentration of the fluorescently labeled GR agonist and the recombinant GR are incubated together in the wells of a microplate.
- Serial dilutions of Zavacorilant (or other test compounds) are added to the wells.
- The plate is incubated to allow the binding reaction to reach equilibrium.
- The fluorescence polarization of each well is measured using a plate reader.

### Data Analysis:

- When the fluorescent ligand is bound to the larger GR protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value.
- If Zavacorilant displaces the fluorescent ligand from the GR, the smaller, unbound fluorescent ligand tumbles more rapidly, leading to a decrease in the fluorescence polarization value.
- The concentration of **Zavacorilant** that causes a 50% reduction in the binding of the fluorescent ligand (IC50) is calculated to determine its binding affinity for the GR.

# Assessment of PI3K/AKT Pathway Activation (General Protocol)

Western blotting is a common technique to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, which is indicative of its activation.

- Cell Culture and Treatment:
  - A suitable cell line is cultured under standard conditions.



 Cells are treated with a glucocorticoid agonist (e.g., dexamethasone) in the presence and absence of varying concentrations of **Zavacorilant**.

### Protein Extraction:

- After treatment, cells are lysed to extract total cellular proteins.
- Protein concentration is determined using a standard assay (e.g., BCA assay).

### Western Blotting:

- Equal amounts of protein from each treatment group are separated by size using SDS-PAGE.
- The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for the phosphorylated forms
  of key pathway proteins (e.g., p-AKT, p-S6) and total protein levels as a loading control.
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.

### Data Analysis:

- The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
- A decrease in the phosphorylation of AKT and its downstream targets in the presence of
   Zavacorilant would suggest its ability to counteract glucocorticoid-induced inhibition of the
   PI3K/AKT pathway.

### Clinical Pharmacokinetic Study Protocol (Phase I)



A Phase I clinical trial (ISRCTN14072771) has provided insights into the clinical evaluation of **Zavacorilant** in healthy volunteers.[2]

- Study Design: An open-label, single-center pharmacokinetic study.
- Participants: Healthy adult volunteers.
- Intervention:
  - Administration of single oral doses of Zavacorilant as softgel capsules.
  - Doses are given in both fasted and fed states to assess the effect of food on bioavailability.
  - Dose-escalation cohorts to evaluate safety and tolerability at different dose levels.
- Data Collection:
  - Serial blood samples are collected over a specified period to determine the plasma concentration of **Zavacorilant** and its metabolites over time.
  - Urine samples are also collected.
  - Safety and tolerability are monitored throughout the study.
- Outcome Measures:
  - Primary outcomes include pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
  - Secondary outcomes include the safety and tolerability profile of Zavacorilant.

### Conclusion

**Zavacorilant** is a promising glucocorticoid receptor antagonist with potential applications in a range of therapeutic areas. Its chemical structure is well-defined, and its mechanism of action is centered on the modulation of the GR signaling pathway. While detailed experimental data on its physicochemical properties and synthesis are limited in the public domain, the available



information from preclinical and clinical studies provides a solid foundation for further research and development. The experimental protocols outlined in this guide, though general, represent the standard methodologies employed in the characterization of such a compound. Further investigations will be crucial to fully elucidate the therapeutic potential of **Zavacorilant**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Zavacorilant by Corcept Therapeutics for Huntington Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. isrctn.com [isrctn.com]
- 4. Zavacorilant | C25H26FN7O3S2 | CID 118092352 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zavacorilant: A Technical Overview of its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752580#chemical-structure-and-properties-of-zavacorilant]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com